molecular formula C15H12O4 B1285878 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid CAS No. 281232-91-5

3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1285878
CAS No.: 281232-91-5
M. Wt: 256.25 g/mol
InChI Key: XROWUYGBGYJQON-UHFFFAOYSA-N
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Description

3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methoxycarbonyl group at the 3’ position and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

    Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative using methanol and a suitable catalyst.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of a methyl group on the biphenyl core using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid may involve large-scale Suzuki coupling reactions followed by esterification and oxidation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of additional carboxylic acid groups or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other substituents on the biphenyl core.

Scientific Research Applications

3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

    Biology and Medicine: Investigated for its potential biological activity and use in drug development.

Mechanism of Action

The mechanism of action of 3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid
  • 3’-(Methoxycarbonyl)[1,1’-biphenyl]-2-carboxylic acid

Uniqueness

3’-(Methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups on the biphenyl core

Properties

IUPAC Name

4-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROWUYGBGYJQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585716
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-91-5
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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